molecular formula C14H16N4O7 B12292368 [3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate

[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12292368
M. Wt: 352.30 g/mol
InChI Key: IXMTWJNGXZIMAL-UHFFFAOYSA-N
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Description

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Ribofuranosyl Moiety: The ribofuranosyl group can be introduced via glycosylation reactions using protected ribofuranose derivatives.

    Acetylation: The hydroxyl groups of the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the cyano group can yield amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The cyano group and triazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-Cyano-1,2,4-triazole: A simpler analog without the ribofuranosyl moiety.

    1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole: A similar compound lacking the cyano group.

Uniqueness

The presence of both the cyano group and the ribofuranosyl moiety makes 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole unique

Properties

IUPAC Name

[3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O7/c1-7(19)22-5-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-6-16-11(4-15)17-18/h6,10,12-14H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMTWJNGXZIMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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